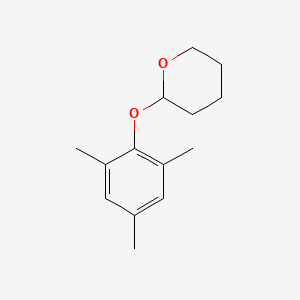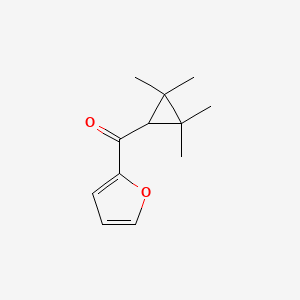
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a furan ring and a tetramethylcyclopropyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the reaction of furan derivatives with tetramethylcyclopropyl ketones under specific conditions. One common method includes the use of acetonitrile as a solvent and ball-milling techniques to facilitate the reaction . The reaction mixture is then filtered to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography are employed to purify the crude product, ensuring the isolation of the major regioisomer .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with cannabinoid receptors. It has been shown to have affinities for both CB1 and CB2 receptors, with a higher selectivity for CB2 . The binding to these receptors modulates various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144 and FUB-144 . its unique furan ring distinguishes it from these compounds, which typically contain indole or indazole rings. This structural difference contributes to its distinct chemical and biological properties.
List of Similar Compounds
UR-144: Contains an indole ring and is a selective CB2 receptor agonist.
FUB-144: An analogue of UR-144 with a fluorobenzyl group.
Despentyl-UR-144: Similar structure but lacks the pentyl chain.
Properties
CAS No. |
106265-13-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
furan-2-yl-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C12H16O2/c1-11(2)10(12(11,3)4)9(13)8-6-5-7-14-8/h5-7,10H,1-4H3 |
InChI Key |
RHGYOFGNYZDMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
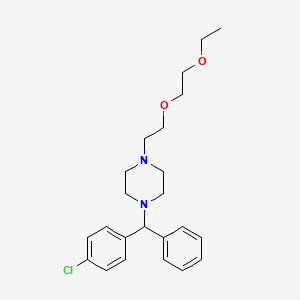
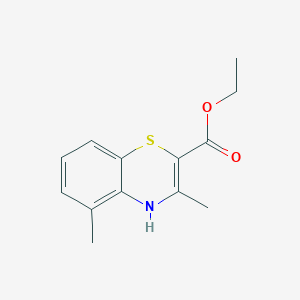
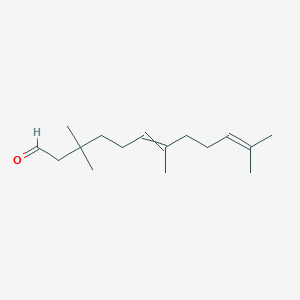

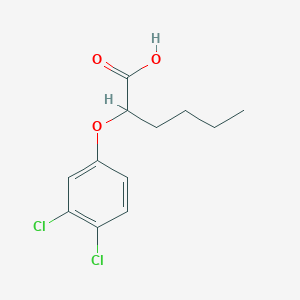
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
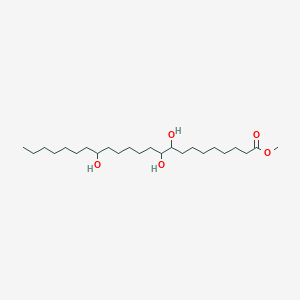

phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
